molecular formula C13H23N3O B1478218 1-Cyclobutyl-4-prolylpiperazine CAS No. 2040752-66-5

1-Cyclobutyl-4-prolylpiperazine

Cat. No. B1478218
CAS RN: 2040752-66-5
M. Wt: 237.34 g/mol
InChI Key: RQQROJXUTSLFCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Cancer Research and Drug Design

“1-Cyclobutyl-4-prolylpiperazine” has been utilized in the design and synthesis of pyrazine-based small molecules with potential anticancer properties. By optimizing the known inhibitor SHP099 with this compound as a linker, researchers have been able to target the SHP2 protein, which is closely related to cancer . The SHP2 protein is part of the protein tyrosine phosphatases (PTPs) family, which plays a significant role in cell proliferation, diversity, migration, and metabolism .

Development of Cytotoxic Agents

The introduction of “1-Cyclobutyl-4-prolylpiperazine” in the structure-based drug design has led to the discovery of new cytotoxic agents. These agents are designed to be active against cancer cells, providing a new avenue for the treatment of cancer patients .

Herbicidal Activity

Pyrazine derivatives, including those synthesized using “1-Cyclobutyl-4-prolylpiperazine”, have shown potential in herbicidal activity. These compounds could be used to develop new herbicides that target specific pathways in plant metabolism .

Flavor and Aroma in Foods

Alkylpyrazines, which can be synthesized from “1-Cyclobutyl-4-prolylpiperazine”, are known for their aromatic properties. They contribute to the taste and aroma of various foods, including coffee and wines, and are formed during the cooking of foods via Maillard reactions .

Pharmaceutical Applications

The pyrazine ring, which can be constructed using “1-Cyclobutyl-4-prolylpiperazine”, is a crucial scaffold in many clinically used drugs. It exhibits various therapeutic applications due to its presence in compounds associated with other scaffolds like pyrrole, pyrazole, imidazole, triazole, and others .

Synthesis of Novel Complexes

“1-Cyclobutyl-4-prolylpiperazine” can be used in the synthesis of novel complexes with potential applications in various scientific fields. These complexes might have unique properties that could be explored for new uses in materials science or chemical engineering .

Future Directions

In terms of future directions, the development of efficient and asymmetric syntheses of carbon-substituted piperazines and related heterocycles is a key area of focus . This is important for exploring significant chemical space that is closely related to that known to be biologically relevant .

properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(12-5-2-6-14-12)16-9-7-15(8-10-16)11-3-1-4-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQROJXUTSLFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-prolylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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